molecular formula C13H19NO2 B1467667 4-(Cyclopentylmethoxy)-2-methoxyaniline CAS No. 1524971-21-8

4-(Cyclopentylmethoxy)-2-methoxyaniline

Cat. No. B1467667
M. Wt: 221.29 g/mol
InChI Key: VKIWYQGSIHHNMG-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethoxy)-2-methoxyaniline, also known as 4-CPM, is an aromatic amine compound used in scientific research and laboratory experiments. It is an organic compound with the molecular formula C10H15NO2. 4-CPM is a common starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the manufacture of dyes, explosives, and other industrial products.

Mechanism Of Action

The mechanism of action of 4-(Cyclopentylmethoxy)-2-methoxyaniline is not well understood. It is believed that the compound is metabolized by the body into other compounds, which then interact with various biological systems. It is also believed that the compound can interact with certain enzymes and proteins, resulting in changes in their activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(Cyclopentylmethoxy)-2-methoxyaniline are not well understood. In vitro studies have shown that the compound can interact with certain enzymes and proteins, resulting in changes in their activity. Additionally, the compound has been shown to have some anti-inflammatory and anti-bacterial properties. However, further research is needed to determine the exact biochemical and physiological effects of 4-(Cyclopentylmethoxy)-2-methoxyaniline.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(Cyclopentylmethoxy)-2-methoxyaniline in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound can be toxic if ingested or inhaled, and it can cause skin and eye irritation. Additionally, the compound can be explosive in certain conditions, and it can react with other compounds to form potentially hazardous products.

Future Directions

There are several potential future directions for research involving 4-(Cyclopentylmethoxy)-2-methoxyaniline. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, further research could be conducted into the mechanisms of action of the compound, as well as its potential toxicity and other safety concerns. Finally, research could be conducted into the potential uses of the compound in the manufacture of dyes, explosives, and other materials.

Scientific Research Applications

4-(Cyclopentylmethoxy)-2-methoxyaniline has been used in a variety of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, 4-(Cyclopentylmethoxy)-2-methoxyaniline has been used in the synthesis of dyes, explosives, and other materials.

properties

IUPAC Name

4-(cyclopentylmethoxy)-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-13-8-11(6-7-12(13)14)16-9-10-4-2-3-5-10/h6-8,10H,2-5,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIWYQGSIHHNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentylmethoxy)-2-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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